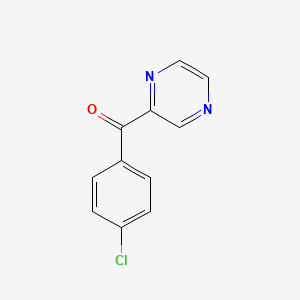
2-(4-Chlorobenzoyl)pyrazine
Vue d'ensemble
Description
“2-(4-Chlorobenzoyl)pyrazine” is a chemical compound with the molecular formula C11H7ClN2O . It is a derivative of pyrazine, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring with a 4-chlorobenzoyl group attached. The presence of more pyrazine rings can decrease the energy levels of the lowest unoccupied molecular orbitals (LUMOs), aiding electron transfer .Applications De Recherche Scientifique
Activité antimicrobienne
2-(4-Chlorobenzoyl)pyrazine : les dérivés ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés ont montré une efficacité contre une variété de souches microbiennes. La présence du groupe chlorobenzoyle peut améliorer la capacité du composé à interagir avec les parois cellulaires bactériennes, ce qui pourrait conduire à une utilisation potentielle dans le traitement des infections bactériennes .
Propriétés anticancéreuses
La recherche a indiqué que certains dérivés de la pyrazine présentent des activités anticancéreuses. La configuration structurelle de This compound pourrait être explorée pour son potentiel à inhiber la croissance des cellules cancéreuses. Son mécanisme peut impliquer la perturbation de la division cellulaire ou l'interférence avec les voies de signalisation cellulaire essentielles à la progression tumorale .
Effets antioxydants
Certains composés de la pyrazine ont démontré une bonne activité antioxydante. Les propriétés antioxydantes de This compound pourraient être utilisées dans les produits pharmaceutiques pour lutter contre le stress oxydatif, qui est impliqué dans diverses maladies chroniques, y compris les troubles neurodégénératifs .
Activité antidiabétique
Les dérivés de la pyrazine ont été associés à des effets antidiabétiques. This compound pourrait influencer les voies métaboliques liées au métabolisme du glucose, offrant une voie thérapeutique potentielle pour la gestion du diabète .
Applications diurétiques
L'activité diurétique des dérivés de la pyrazine en fait des candidats pour le développement de médicaments qui favorisent l'excrétion d'urine. Cette propriété de This compound pourrait être bénéfique dans les conditions où l'élimination de l'excès de fluides corporels est nécessaire, comme dans l'hypertension ou l'œdème .
Parfumerie et industrie alimentaire
Les dérivés de la pyrazine sont connus pour leur application dans les parfumeries et l'industrie alimentaire en raison de leurs propriétés aromatiques distinctes. This compound pourrait être utilisé pour développer de nouveaux parfums ou arômes, ajoutant de la valeur aux produits de consommation .
Mécanisme D'action
Target of Action
The primary target of 2-(4-Chlorobenzoyl)pyrazine is Mycobacterium tuberculosis (Mtb) . This compound has shown promising activity against Mtb, a bacterium that causes tuberculosis .
Mode of Action
This compound interacts with Mtb by inhibiting its growth .
Biochemical Pathways
It’s known that pyrazine derivatives, such as this compound, can exhibit various biological activities, including antibacterial, antifungal, and antiviral activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability
Result of Action
The result of the action of this compound is the inhibition of Mtb growth . This leads to a decrease in the number of Mtb bacteria, thereby helping to control the spread of tuberculosis .
Analyse Biochimique
Biochemical Properties
2-(4-Chlorobenzoyl)pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrazine derivatives, which are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives have been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways . Additionally, this compound may impact cellular processes such as apoptosis and cell proliferation, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazine derivatives have been reported to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby affecting cell growth and proliferation . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that pyrazine derivatives can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, the temporal effects on cellular function can vary, with some studies reporting sustained activity over extended periods, while others observe a decline in activity due to degradation or other factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, toxic or adverse effects may be observed . For instance, pyrazine derivatives have been shown to cause toxicity in certain animal models at high concentrations, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, pyrazine derivatives are known to be metabolized by cytochrome P450 enzymes, which can influence their pharmacokinetics and pharmacodynamics . Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, pyrazine derivatives have been shown to be transported across cell membranes by specific transporters, influencing their localization and accumulation within cells . This can affect the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrazine derivatives have been observed to localize in the nucleus, where they can interact with DNA and other nuclear proteins . This localization can influence the compound’s ability to modulate gene expression and other nuclear processes.
Propriétés
IUPAC Name |
(4-chlorophenyl)-pyrazin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11(15)10-7-13-5-6-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRYQDHLSKMOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608352 | |
| Record name | (4-Chlorophenyl)(pyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118543-85-4 | |
| Record name | (4-Chlorophenyl)(pyrazin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


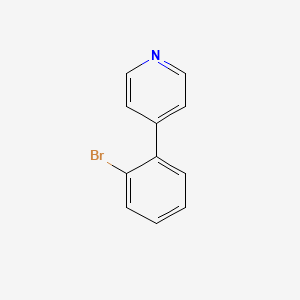
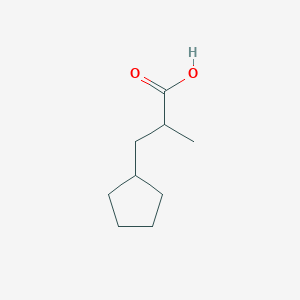
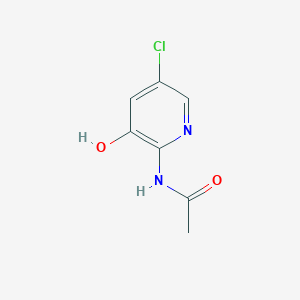

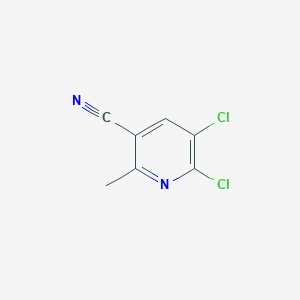


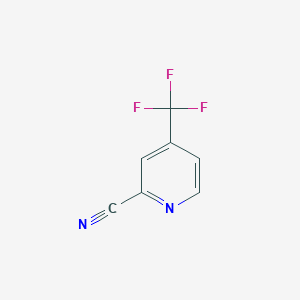


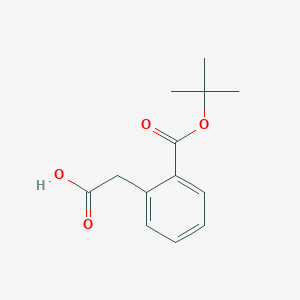

![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)

